molecular formula C20H20N2O5S B2942570 3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448125-00-5

3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2942570
CAS No.: 1448125-00-5
M. Wt: 400.45
InChI Key: QRJGZYFLJWLRIR-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers such as CAS number or IUPAC name. It might also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and can be done using various spectroscopic techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .


Physical and Chemical Properties Analysis

This would include information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.) .

Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the development of novel synthetic routes and the structural analysis of compounds with similar chemical moieties. For instance, the synthesis of new chemical entities through multicomponent reactions showcases the compound's role in creating structurally complex molecules with potential therapeutic or material applications (Indumathi, Kumar, & Perumal, 2007). Similarly, the study of their crystal structures provides insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets or other materials (Jacobs, Chan, & O'Connor, 2013).

Anticancer and Antimicrobial Potential

Compounds containing phenylsulfonyl groups have been explored for their anticancer and antimicrobial properties. The design and synthesis of novel derivatives aim to develop potent and selective agents with reduced toxicity. For example, research has identified certain derivatives demonstrating significant cytotoxic effects against various cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011). Furthermore, novel sulfone derivatives have shown promising antimicrobial activities, exceeding the activity of reference drugs in some cases, which suggests their application in combating microbial infections (Alsaedi, Farghaly, & Shaaban, 2019).

Material Science Applications

The compound's derivatives have also found applications in materials science, particularly in the development of photosensitive materials. The synthesis of photosensitive poly(benzoxazole) precursors, incorporating similar chemical structures, demonstrates the compound's utility in creating advanced materials with specific light-responsive properties (Ebara, Shibasaki, & Ueda, 2002).

Safety and Hazards

This would involve information about the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it .

Future Directions

This could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

Properties

IUPAC Name

3-[2-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c23-19(13-22-17-10-4-5-11-18(17)27-20(22)24)21-12-6-7-15(21)14-28(25,26)16-8-2-1-3-9-16/h1-5,8-11,15H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJGZYFLJWLRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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